2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzamides and is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle. The compound’s structure includes methoxy groups and an amide linkage, contributing to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine to form the desired amide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzothiophene derivatives.
Substitution: Halogenated or nitrated benzothiophene compounds.
Scientific Research Applications
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamides: Compounds with similar methoxy and amide groups but lacking the benzothiophene ring.
Benzothiophene Derivatives: Compounds containing the benzothiophene ring but with different substituents.
Other Benzamides: Compounds with various substituents on the benzamide structure.
Uniqueness
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its combination of a benzothiophene ring and methoxybenzamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H19NO5S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO5S/c1-23-12-8-7-10(9-13(12)24-2)16(20)19-17-15(18(21)22)11-5-3-4-6-14(11)25-17/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
DGGQKCBHUUEWHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O)OC |
Origin of Product |
United States |
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